molecular formula C15H14N2O2 B14173336 Benzenamine, 2-methyl-N-((3-methylphenyl)methylene)-4-nitro- CAS No. 76193-89-0

Benzenamine, 2-methyl-N-((3-methylphenyl)methylene)-4-nitro-

Cat. No.: B14173336
CAS No.: 76193-89-0
M. Wt: 254.28 g/mol
InChI Key: GJECWBZPUDCRIR-UHFFFAOYSA-N
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Description

Benzenamine, 2-methyl-N-((3-methylphenyl)methylene)-4-nitro- is an organic compound with the molecular formula C15H15N This compound is a derivative of benzenamine, featuring a nitro group and a methylene bridge connecting two methyl-substituted phenyl rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenamine, 2-methyl-N-((3-methylphenyl)methylene)-4-nitro- typically involves the condensation of 2-methylbenzenamine with 3-methylbenzaldehyde in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The nitro group is introduced through nitration of the intermediate compound using a mixture of concentrated nitric acid and sulfuric acid .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale nitration and condensation reactions. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reactant concentrations. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of Benzenamine, 2-methyl-N-((3-methylphenyl)methylene)-4-nitro- on an industrial scale .

Chemical Reactions Analysis

Types of Reactions

Benzenamine, 2-methyl-N-((3-methylphenyl)methylene)-4-nitro- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various nitro, amino, and substituted derivatives of the original compound.

Scientific Research Applications

Benzenamine, 2-methyl-N-((3-methylphenyl)methylene)-4-nitro- has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of Benzenamine, 2-methyl-N-((3-methylphenyl)methylene)-4-nitro- involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to various biological effects, including antimicrobial activity and modulation of oxidative stress pathways .

Comparison with Similar Compounds

Similar Compounds

    Benzenamine, 2-methyl-N-((3-methylphenyl)methylene)-: Similar in structure but lacks the nitro group.

    Benzenamine, 4-nitro-N-((3-methylphenyl)methylene)-: Similar but with different substitution patterns on the aromatic rings.

Uniqueness

Benzenamine, 2-methyl-N-((3-methylphenyl)methylene)-4-nitro- is unique due to the presence of both the nitro group and the methylene bridge, which confer distinct chemical and biological properties. The combination of these functional groups makes it a valuable compound for various applications in research and industry .

Properties

CAS No.

76193-89-0

Molecular Formula

C15H14N2O2

Molecular Weight

254.28 g/mol

IUPAC Name

N-(2-methyl-4-nitrophenyl)-1-(3-methylphenyl)methanimine

InChI

InChI=1S/C15H14N2O2/c1-11-4-3-5-13(8-11)10-16-15-7-6-14(17(18)19)9-12(15)2/h3-10H,1-2H3

InChI Key

GJECWBZPUDCRIR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C=NC2=C(C=C(C=C2)[N+](=O)[O-])C

Origin of Product

United States

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